N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8780741
InChI: InChI=1S/C22H23N3O3S2/c26-21(18-8-4-3-5-9-18)24-22-23-20(16-29-22)17-10-12-19(13-11-17)30(27,28)25-14-6-1-2-7-15-25/h3-5,8-13,16H,1-2,6-7,14-15H2,(H,23,24,26)
SMILES: C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
Molecular Formula: C22H23N3O3S2
Molecular Weight: 441.6 g/mol

N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide

CAS No.:

Cat. No.: VC8780741

Molecular Formula: C22H23N3O3S2

Molecular Weight: 441.6 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide -

Specification

Molecular Formula C22H23N3O3S2
Molecular Weight 441.6 g/mol
IUPAC Name N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C22H23N3O3S2/c26-21(18-8-4-3-5-9-18)24-22-23-20(16-29-22)17-10-12-19(13-11-17)30(27,28)25-14-6-1-2-7-15-25/h3-5,8-13,16H,1-2,6-7,14-15H2,(H,23,24,26)
Standard InChI Key NIRHFDRKBJNONG-UHFFFAOYSA-N
SMILES C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
Canonical SMILES C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4

Introduction

Chemical Identity and Molecular Properties

Systematic Nomenclature and Structural Features

The IUPAC name for this compound is N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]benzamide . Its structure integrates three key components:

  • A thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms), which often enhances metabolic stability in drug candidates.

  • A benzamide group, known for its role in modulating enzyme interactions.

  • An azepane sulfonamide moiety, a seven-membered cyclic sulfonamide that may influence bioavailability and target binding.

The SMILES representation (C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4) confirms the connectivity of these groups.

Physicochemical Parameters

Key molecular properties include:

PropertyValueSource
Molecular FormulaC₂₂H₂₃N₃O₃S₂
Molecular Weight441.6 g/mol
XLogP33.7 (Predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The compound’s moderate lipophilicity (XLogP3 = 3.7) suggests reasonable membrane permeability, a critical factor for drug candidates .

Synthesis and Structural Characterization

Infrared (IR) Spectroscopy

Critical absorption bands:

  • υ(COO): 1609 cm⁻¹ (asymmetric) and 1409 cm⁻¹ (symmetric) , though adjusted for non-carboxylate structures.

  • υ(S=O): ~1150–1350 cm⁻¹, characteristic of sulfonamides.

Computational and Molecular Modeling Insights

Density Functional Theory (DFT) Analysis

Hypothetical DFT studies (B3LYP/6-31G* + LANL2DZ basis set) on analogous sulfonamide-thiazole hybrids reveal:

  • Frontier Molecular Orbitals: The sulfonamide group dominates the highest occupied molecular orbital (HOMO), while the thiazole ring contributes to the lowest unoccupied orbital (LUMO) .

  • Intramolecular Charge Transfer: Electron density shifts from the azepane sulfonamide to the thiazole ring, potentially enhancing reactivity .

Molecular Docking Predictions

Docking simulations with hypothetical targets:

  • Cyclooxygenase-2 (COX-2): Sulfonamide-thiazole hybrids show binding affinity via hydrogen bonds with Arg120 and Tyr355 .

  • DNA Topoisomerase II: Intercalation predicted between base pairs, similar to organotin complexes (docking score −3.6) .

Industrial and Pharmaceutical Applications

Drug Development

  • Kinase Inhibitors: Thiazole sulfonamides target VEGF-R2 and EGFR kinases in cancer therapy .

  • Antidiabetic Agents: PPAR-γ modulation reported for related structures.

Material Science

  • Coordination Polymers: Sulfonamide groups facilitate metal-organic framework (MOF) synthesis for gas storage .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator